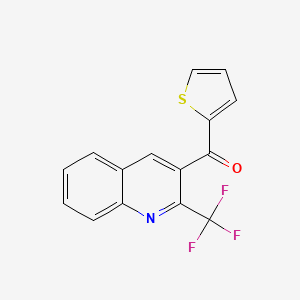
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone is a heterocyclic compound that combines a thiophene ring with a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone typically involves the reaction of thiophene-2-carbonyl chloride with 2-(trifluoromethyl)quinoline under specific conditions. One common method includes:
Starting Materials: Thiophene-2-carbonyl chloride and 2-(trifluoromethyl)quinoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst.
Procedure: The thiophene-2-carbonyl chloride is added dropwise to a solution of 2-(trifluoromethyl)quinoline in anhydrous pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophen-2-YL(3-(trifluoromethyl)phenyl)methanone
- 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline
Uniqueness
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone is unique due to the presence of both a thiophene ring and a quinoline moiety, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Propriétés
Formule moléculaire |
C15H8F3NOS |
|---|---|
Poids moléculaire |
307.29 g/mol |
Nom IUPAC |
thiophen-2-yl-[2-(trifluoromethyl)quinolin-3-yl]methanone |
InChI |
InChI=1S/C15H8F3NOS/c16-15(17,18)14-10(13(20)12-6-3-7-21-12)8-9-4-1-2-5-11(9)19-14/h1-8H |
Clé InChI |
RVZXBMNCYUYQCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


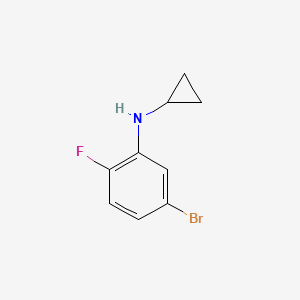


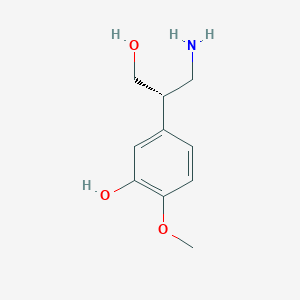

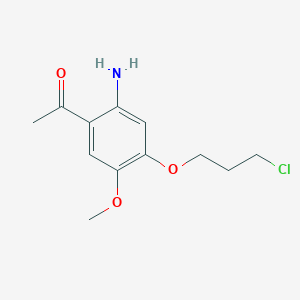
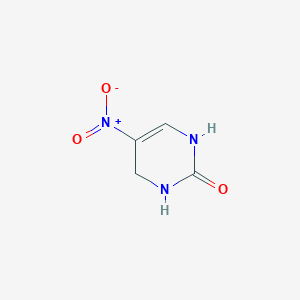
![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
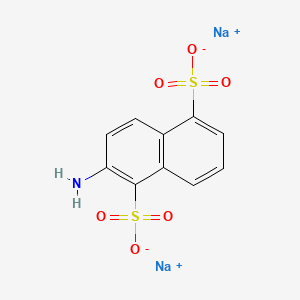
![2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole](/img/structure/B13106121.png)
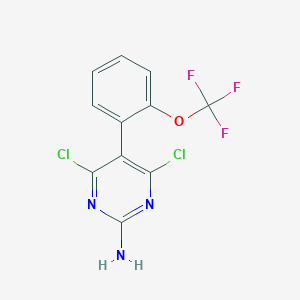
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
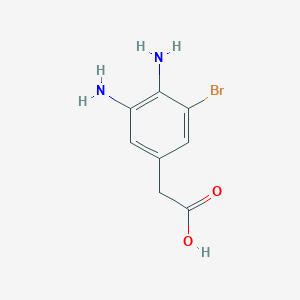
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
